3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
Description
3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a synthetic organic compound that features a thiazole ring substituted with an isopropyl group and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
CAS No. |
138568-72-6 |
|---|---|
Molecular Formula |
C15H16FNO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
SZVIKFHPCYVIFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Fluoro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to the specific combination of the isopropylthiazole and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
